molecular formula C22H28N7O15P3S B023045 5-[2-[[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]ethylamino]naphthalene-1-sulfonic acid CAS No. 102415-55-4

5-[2-[[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]ethylamino]naphthalene-1-sulfonic acid

Cat. No.: B023045
CAS No.: 102415-55-4
M. Wt: 755.5 g/mol
InChI Key: KRFAVSHDVRABPO-CIVUBGFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gamma-1,5-Edans-ATP is a compound known for its unique properties as a fluorogenic substrate. It is often used in biochemical assays, particularly those involving retroviral proteases. The compound is characterized by its ability to undergo resonance energy transfer, making it a valuable tool in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gamma-1,5-Edans-ATP involves multiple steps, starting with the preparation of the Edans moiety. This is typically achieved through the reaction of 1,5-naphthalenedisulfonic acid with ethylenediamine. The resulting product is then coupled with adenosine triphosphate (ATP) under specific conditions to form gamma-1,5-Edans-ATP .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Gamma-1,5-Edans-ATP undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Gamma-1,5-Edans-ATP is widely used in scientific research due to its unique properties:

    Chemistry: Used as a fluorogenic substrate in various assays to study enzyme kinetics and reaction mechanisms.

    Biology: Employed in fluorescence resonance energy transfer (FRET) assays to investigate protein-protein interactions and cellular processes.

    Medicine: Utilized in diagnostic assays to detect the presence of specific enzymes or proteins associated with diseases.

    Industry: Applied in the development of biosensors and diagnostic kits for various applications.

Mechanism of Action

Gamma-1,5-Edans-ATP exerts its effects through resonance energy transfer. When the compound is cleaved by a specific enzyme, such as a retroviral protease, the fluorescence intensity increases. This change in fluorescence is used to measure enzyme activity and study molecular interactions. The molecular targets and pathways involved include the specific binding sites on the enzyme and the subsequent cleavage of the substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gamma-1,5-Edans-ATP is unique due to its combination of the Edans moiety and ATP, providing both fluorescence properties and the ability to participate in biochemical reactions involving ATP. This dual functionality makes it a versatile tool in scientific research .

Properties

CAS No.

102415-55-4

Molecular Formula

C22H28N7O15P3S

Molecular Weight

755.5 g/mol

IUPAC Name

5-[2-[[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]ethylamino]naphthalene-1-sulfonic acid

InChI

InChI=1S/C22H28N7O15P3S/c23-20-17-21(26-10-25-20)29(11-27-17)22-19(31)18(30)15(42-22)9-41-46(34,35)44-47(36,37)43-45(32,33)28-8-7-24-14-5-1-4-13-12(14)3-2-6-16(13)48(38,39)40/h1-6,10-11,15,18-19,22,24,30-31H,7-9H2,(H,34,35)(H,36,37)(H2,23,25,26)(H2,28,32,33)(H,38,39,40)/t15-,18-,19-,22-/m1/s1

InChI Key

KRFAVSHDVRABPO-CIVUBGFFSA-N

SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCNP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O

Isomeric SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCNP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCNP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O

Synonyms

adenosine-5'-triphosphoro-gamma-1-(5-sulfonic acid)naphthyl ethylamidate
gamma-1,5-EDANS-ATP

Origin of Product

United States

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